molecular formula C12H17FN2O2 B8208350 4-fluoro-2-nitro-N,N-dipropylaniline

4-fluoro-2-nitro-N,N-dipropylaniline

Cat. No.: B8208350
M. Wt: 240.27 g/mol
InChI Key: CQYUBHNUQUQGBE-UHFFFAOYSA-N
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Description

Key properties include:

  • Molecular formula: C₁₂H₁₆FN₂O₂ (inferred from ).
  • Molecular weight: 240.27 g/mol .
  • Physical form: Solid at room temperature.
  • Purity: Available commercially at 97% purity .

Properties

IUPAC Name

4-fluoro-2-nitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-3-7-14(8-4-2)11-6-5-10(13)9-12(11)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYUBHNUQUQGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Notes

  • Contradictions : Nitralin’s stimulation of P. fluorescens contrasts with typical herbicidal dinitroanilines, suggesting niche ecological impacts .
  • Unique Features : The fluorine substituent in this compound may offer advantages in photostability and reactivity over chloro or methylsulfonyl analogs .

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